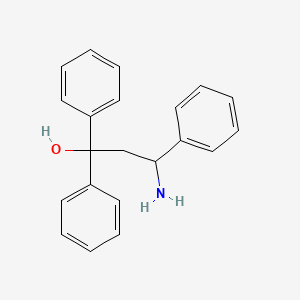

3-Amino-1,1,3-triphenyl-1-propanol

Description

BenchChem offers high-quality 3-Amino-1,1,3-triphenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,1,3-triphenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

850-67-9 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-amino-1,1,3-triphenylpropan-1-ol |

InChI |

InChI=1S/C21H21NO/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2 |

InChI Key |

MYKUUOGRLSMSGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

High-Fidelity Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol

A Strategic Guide for Chiral Ligand Development

Executive Summary

(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3) is a pivotal chiral amino alcohol derived from L-phenylalanine. Its primary utility lies in its role as the chiral scaffold for the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst , a standard-bearer for the enantioselective reduction of prochiral ketones.[1][2]

This technical guide provides a rigorous, scalable protocol for synthesizing this ligand. Unlike generic preparations, this workflow prioritizes enantiomeric purity and process safety , addressing the specific challenges of Grignard additions to amino acid esters—namely, racemization risks and competitive cyclization.

Strategic Analysis & Retrosynthesis

The synthesis targets the transformation of the ester moiety of L-phenylalanine methyl ester into a tertiary alcohol bearing two phenyl rings.

Retrosynthetic Logic

-

Target: Chiral 1,2-amino alcohol.

-

Disconnection: 1,1-Diaryl bond formation via nucleophilic addition.

-

Starting Material: L-Phenylalanine methyl ester hydrochloride (readily available, high optical purity).

-

Reagent: Phenylmagnesium bromide (PhMgBr).

Critical Consideration: The stereocenter at C2 (alpha to the amine) is preserved from the L-phenylalanine. However, the strongly basic conditions of the Grignard reaction pose a risk of racemization via enolization of the intermediate ketone/imine. Temperature control is the governing variable for success.

Pathway Visualization

[1][4][5]

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Role |

| L-Phenylalanine methyl ester HCl | 215.68 | 1.0 | Substrate |

| Phenylmagnesium bromide (3.0 M in Et₂O) | 181.31 | 5.0 | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous carrier |

| Sulfuric Acid (2M) | 98.08 | Excess | Quenching agent |

| Ammonium Hydroxide (25%) | 35.05 | Excess | Basification |

Step-by-Step Methodology

Phase A: Grignard Addition

-

Rationale: We use the hydrochloride salt directly. This requires sacrificing 1 equivalent of Grignard to deprotonate the ammonium salt and another equivalent for the free amine proton, necessitating a large excess (5.0 eq) to drive the ester-to-alcohol conversion.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with L-Phenylalanine methyl ester HCl (10.8 g, 50 mmol) and anhydrous THF (150 mL) . Cool the suspension to 0°C in an ice bath.

-

Addition: Transfer Phenylmagnesium bromide solution (85 mL, ~250 mmol) to the addition funnel via cannula.

-

Reaction: Add the Grignard reagent dropwise over 45 minutes.

-

Observation: The slurry will dissolve as the ammonium salt is neutralized, eventually forming a cloudy suspension of magnesium salts.

-

Control: Maintain internal temperature <10°C to prevent racemization.

-

-

Completion: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) for disappearance of the ester.

Phase B: Quench & Isolation[1]

-

Safety Critical: The quench is highly exothermic.

-

Cooling: Return the reaction vessel to the ice bath (0°C).

-

Hydrolysis: Carefully add 2M H₂SO₄ (approx. 100 mL) dropwise.

-

Note: Massive precipitation of Mg salts will occur, followed by dissolution as the pH drops. Ensure the final pH is acidic (pH < 2) to dissolve all magnesium salts.

-

-

Extraction (Impurity Removal): Extract the acidic aqueous layer with Diethyl Ether (2 x 50 mL) .

-

Why? The product is protonated (ammonium salt) and stays in the water. The ether wash removes biphenyl (Grignard homocoupling byproduct) and other non-basic organic impurities.

-

-

Basification: Cool the aqueous layer and basify with Ammonium Hydroxide (25%) until pH > 10. The product will precipitate as a white solid.[3]

-

Extraction (Product): Extract the basic aqueous slurry with Ethyl Acetate (3 x 100 mL) .

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase C: Purification (Recrystallization)[3][7]

-

Solvent System: Ethanol/Water (9:1) or Toluene.

-

Procedure: Dissolve the crude off-white solid in boiling Ethanol. Add water dropwise until slight turbidity persists, then clear with a drop of ethanol.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Yield: Filter crystals and dry under vacuum. Typical yield: 65–75% .

Characterization & Quality Control

Verify the integrity of the synthesized ligand using the following benchmarks.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 139–144°C | Capillary MP |

| Specific Rotation | ||

| ¹H NMR (CDCl₃) | Structural ID | |

| Enantiomeric Excess | >99% ee | Chiral HPLC (Daicel Chiralcel OD-H) |

Note: If the melting point is significantly lower (e.g., 115°C), it may indicate the presence of solvent inclusions or incomplete removal of biphenyl.

Application: CBS Catalyst Generation

The synthesized amino alcohol is the precursor to the oxazaborolidine catalyst.[1][8]

Mechanism of Activation

The amino alcohol reacts with borane (BH₃) or a boronic acid to form the active "Lewis Acid-Lewis Base" bifunctional catalyst.

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Low Yield / "Oiling Out"

-

Cause: Incomplete hydrolysis of the magnesium alkoxide complex or insufficient basification.

-

Fix: Ensure the acidic quench stirs for at least 30 minutes to break down the stable N-Mg-O chelates. When basifying, ensure pH > 10; the free base is not soluble in water but can be sticky. Use ample Ethyl Acetate for extraction.

Issue 2: Racemization (Low Rotation Value)

-

Cause: High temperature during Grignard addition causes enolization of the imine intermediate.

-

Fix: Strict temperature control (

to

Issue 3: Grignard Initiation Failure

-

Cause: Moisture in the L-Phe-OMe HCl salt.

-

Fix: Dry the starting material in a vacuum oven (

) overnight before use. The extra equivalent of Grignard acts as a scavenger, but excessive moisture kills the stoichiometry.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][8][9] Journal of the American Chemical Society, 109(18), 5551–5553. Link

-

Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Link

-

Organic Syntheses. (1996). Preparation of Chiral Oxazaborolidines. Organic Syntheses, Coll.[10] Vol. 9, p.676. (General reference for CBS catalyst preparation logic). Link

-

ChemSRC. (2025).[11] (2S)-2-Amino-1,1,3-triphenyl-1-propanol Physical Properties. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 10. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 11. (2S)-2-Amino-1,1,3-triphenyl-1-propanol | CAS#:79868-78-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Stereoisomers of 3-Amino-1,1,3-triphenyl-1-propanol

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and potential applications of the stereoisomers of 3-amino-1,1,3-triphenyl-1-propanol. This chiral amino alcohol, with its two stereogenic centers, presents a compelling scaffold for asymmetric synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the strategic considerations for its synthesis, separation, and characterization. While detailed experimental data for this specific molecule is not widely available in public literature, this guide establishes a framework based on established principles of organic chemistry and extrapolates from methodologies applied to structurally related compounds.

Introduction: The Significance of Chirality in 3-Amino-1,1,3-triphenyl-1-propanol

Chirality is a fundamental property in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.[1] 3-Amino-1,1,3-triphenyl-1-propanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The distinct spatial orientation of the amino and hydroxyl groups, in conjunction with the bulky phenyl substituents, makes these stereoisomers valuable as chiral auxiliaries and as building blocks for complex molecular architectures. The (S)-enantiomer, for instance, is noted for its utility as a chiral auxiliary in asymmetric catalysis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[2]

The absolute and relative stereochemistry of these isomers is critical. Diastereomers (e.g., (1R,3R) vs. (1R,3S)) will exhibit different physical properties, such as melting points, boiling points, and solubility, which can be exploited for their separation. Enantiomers (e.g., (1R,3R) vs. (1S,3S)), on the other hand, have identical physical properties in an achiral environment, necessitating the use of chiral resolving agents or chiral chromatography for their separation.

Synthetic Strategies: A Roadmap to the Stereoisomers

A definitive, peer-reviewed synthesis protocol for 3-amino-1,1,3-triphenyl-1-propanol is not readily found in the public domain. However, by examining the synthesis of structurally analogous amino alcohols, a plausible synthetic pathway can be devised. The core challenge lies in the stereocontrolled formation of the two chiral centers.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C1-C2 bond, suggesting a nucleophilic addition of a phenyl group to a β-amino ketone precursor. This precursor, in turn, could be synthesized via a Mannich-type reaction.

Caption: Retrosynthetic analysis of 3-amino-1,1,3-triphenyl-1-propanol.

Proposed Synthetic Protocol

The following protocol is a hypothetical, yet chemically sound, approach based on established organic reactions.

Step 1: Synthesis of 3-Amino-1,3-diphenyl-1-propanone (Mannich Reaction)

The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In this case, acetophenone would serve as the active hydrogen compound, reacting with benzaldehyde and a suitable amine source.

-

Reagents: Acetophenone, Benzaldehyde, a secondary amine (e.g., dimethylamine hydrochloride), paraformaldehyde, and a suitable solvent (e.g., ethanol).

-

Causality: The reaction is typically acid-catalyzed, facilitating the formation of the Eschenmoser's salt equivalent in situ, which then undergoes nucleophilic attack by the enol form of acetophenone. The use of a secondary amine followed by elimination is a common strategy to yield the α,β-unsaturated ketone, which can then be subjected to conjugate addition of an amine. A more direct approach would involve a primary amine, though this can sometimes lead to side products.

Step 2: Nucleophilic Addition of a Phenyl Group

The carbonyl group of the resulting β-amino ketone is a target for a nucleophilic attack by a phenyl organometallic reagent.

-

Reagents: 3-Amino-1,3-diphenyl-1-propanone, Phenylmagnesium bromide (Grignard reagent) or Phenyllithium in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Causality: The organometallic reagent will add to the carbonyl carbon, forming a tertiary alcohol upon workup. This reaction will generate the second chiral center. Without a chiral directing group, this reaction will produce a mixture of diastereomers.

Step 3: Stereoselective Reduction (Alternative Approach)

An alternative strategy for controlling the stereochemistry at the alcohol center would be the stereoselective reduction of the carbonyl group in the β-amino ketone.

-

Reagents: Chiral reducing agents such as those derived from lithium aluminum hydride modified with chiral ligands, or catalytic asymmetric hydrogenation.

-

Causality: The chiral environment provided by the reducing agent will favor the formation of one diastereomer over the other.

Separation of Stereoisomers: The Chiral Challenge

Given that the proposed synthesis is unlikely to be stereospecific, the separation of the resulting stereoisomers is a critical step.

Diastereomeric Separation

If the synthesis results in a mixture of diastereomers (e.g., (1R,3R)/(1S,3S) and (1R,3S)/(1S,3R)), these can often be separated by standard chromatographic techniques due to their different physical properties.

-

Technique: Flash column chromatography on silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the separation of moderately polar compounds. The optimal solvent system would need to be determined empirically.

Enantiomeric Resolution

Once the diastereomers are separated, each pair of enantiomers must be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral molecules, including amino alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

-

Protocol:

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the sample onto a chiral HPLC column.

-

Elute with an isocratic mobile phase (e.g., 90:10 hexane:isopropanol).

-

Monitor the elution profile using a UV detector.

-

Collect the separated enantiomeric fractions.

-

Caption: Workflow for the synthesis, separation, and analysis of stereoisomers.

Structural Characterization: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple phenyl groups and the diastereotopic protons in the ethyl backbone. Key signals would include:

-

A complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups.

-

A doublet of doublets or a multiplet for the proton at the C3 position, coupled to the protons on the adjacent methylene group.

-

A multiplet for the proton at the C1 position.

-

Signals for the amino and hydroxyl protons, which may be broad and their chemical shifts dependent on concentration and solvent. Deuterium exchange with D₂O would confirm these peaks.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The chemical shifts of the carbons in the chiral centers (C1 and C3) would be of particular interest and would differ between diastereomers.

Table 1: Predicted NMR Chemical Shift Ranges

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 125 - 145 |

| C1-H | 4.5 - 5.5 | 70 - 80 |

| C3-H | 3.5 - 4.5 | 50 - 60 |

| C2-H ₂ | 1.5 - 2.5 | 30 - 40 |

| NH ₂ | Variable (broad) | - |

| OH | Variable (broad) | - |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum could provide further structural information.

Applications and Future Directions

Chiral Auxiliary in Asymmetric Synthesis

The primary documented application of (S)-(-)-2-amino-1,1,3-triphenyl-1-propanol is as a chiral auxiliary.[2] The bulky triphenylmethyl group can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thereby inducing high stereoselectivity.

Potential Pharmacological Activity

While no specific pharmacological data for 3-amino-1,1,3-triphenyl-1-propanol has been found, the amino alcohol scaffold is present in many biologically active molecules. For example, related structures have been investigated for their effects on the central nervous system. Further research into the biological activities of the individual stereoisomers is a promising area for future investigation.

Conclusion

The stereoisomers of 3-amino-1,1,3-triphenyl-1-propanol represent a fascinating and challenging area of study in organic chemistry. While detailed experimental procedures and analytical data are not widely disseminated in public literature, this guide provides a scientifically grounded framework for approaching the synthesis, separation, and characterization of these complex molecules. The principles outlined herein, based on established chemical reactions and analytical techniques, should serve as a valuable resource for researchers interested in exploring the potential of these chiral building blocks in asymmetric synthesis and drug discovery. Further research to develop and publish detailed experimental protocols and to investigate the biological activities of the individual stereoisomers is highly encouraged.

References

-

(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. LookChem. [Link]

-

STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Amino-1,1,3-triphenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,3-triphenyl-1-propanol is a chiral amino alcohol with significant potential in various fields, including asymmetric synthesis and drug discovery. Its rigid triphenylmethyl (trityl) group and the presence of both amino and hydroxyl functionalities make it a valuable chiral auxiliary and a building block for complex molecular architectures. This guide provides a comprehensive overview of the known physical properties of 3-Amino-1,1,3-triphenyl-1-propanol, primarily focusing on the commercially available (S)-(-)-enantiomer, and outlines the standard experimental methodologies for their determination.

Molecular Structure and Key Features

The structure of 3-Amino-1,1,3-triphenyl-1-propanol features a propane backbone substituted with three phenyl groups, an amino group, and a hydroxyl group. The stereocenter at the carbon bearing the amino group is crucial for its application in stereoselective synthesis.

Structure of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol:

Note: Ph represents a phenyl group.

This unique arrangement of bulky phenyl groups and functional moieties dictates its physical and chemical behavior, influencing its reactivity, selectivity in chemical transformations, and its interactions with biological systems.

Tabulated Physical Properties

| Physical Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁NO | [1][2] |

| Molecular Weight | 303.40 g/mol | [1][2] |

| Melting Point | 139-144 °C | [3][4] |

| Boiling Point | 502.3 °C at 760 mmHg | [3] |

| Density | 1.145 g/cm³ | [3] |

| Refractive Index | 1.627 | [3] |

| Solubility | Data not available | [3] |

| pKa | Data not available | |

| Appearance | White to off-white crystalline solid |

Experimental Methodologies for Physical Property Determination

This section details the standard, field-proven protocols for determining the key physical properties of solid organic compounds like 3-Amino-1,1,3-triphenyl-1-propanol. The causality behind experimental choices is emphasized to provide a deeper understanding of the procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For 3-Amino-1,1,3-triphenyl-1-propanol, a sharp melting range would signify high purity.

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for Melting Point Determination.

Expertise & Experience: The rate of heating is crucial. A rapid heating rate can lead to an artificially elevated and broad melting range due to inefficient heat transfer. A slower rate near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer. The use of a finely packed powder ensures uniform heating throughout the sample.

Solubility Assessment

Understanding the solubility of 3-Amino-1,1,3-triphenyl-1-propanol in various solvents is critical for its application in synthesis, purification (recrystallization), and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of labeled test tubes.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and visually observe if the solid dissolves completely.

-

Classification: Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.

-

Trustworthiness: This protocol is self-validating through the systematic use of a spectrum of solvents. The results provide a qualitative but reliable profile of the compound's polarity. For quantitative data, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the dissolved compound in a saturated solution.

pKa Determination

The pKa value will quantify the basicity of the amino group in 3-Amino-1,1,3-triphenyl-1-propanol. This is vital for understanding its behavior in acidic or basic media, for designing extraction procedures, and for predicting its physiological properties in drug development.

Experimental Workflow: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expertise & Experience: The choice of solvent is critical, especially for compounds with limited water solubility. A co-solvent like methanol or ethanol can be used, but it's important to note that this will yield an apparent pKa (pKa*) that may differ from the aqueous pKa. The use of a standardized titrant is essential for accuracy, and the titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent the dissolution of atmospheric CO₂, which can affect the pH of the solution.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 3-Amino-1,1,3-triphenyl-1-propanol.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is dictated by the compound's solubility.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Authoritative Grounding: The chemical shifts (δ) in the NMR spectra are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene protons, and the exchangeable protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method for Solid Samples

-

Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Characteristic IR Absorptions:

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (primary amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretch: A band in the region of 1000-1250 cm⁻¹.

-

C-O stretch (alcohol): A strong band in the region of 1000-1200 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of 3-Amino-1,1,3-triphenyl-1-propanol and the standard methodologies for their determination. While some physical constants are available from commercial suppliers, a comprehensive experimental characterization of its solubility and pKa, as well as detailed, publicly available NMR and FTIR spectra, is still needed to fully support its application in research and development. The protocols outlined herein provide a robust framework for obtaining this critical data, ensuring scientific integrity and reproducibility.

References

-

(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | LookChem. [Link]

-

Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis | National Center for Biotechnology Information. [Link]

-

Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3) | Cheméo. [Link]

-

(2S)-2-Amino-1,1,3-triphenyl-1-propanol | Chemsrc. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) | Beilstein Archives. [Link]

-

13C NMR of 1-Propanol | University of Calgary. [Link]

-

1-Propanol, 2-amino-, (S)- | NIST WebBook. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems | DigitalCommons@URI. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems | University of Rhode Island. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). | ResearchGate. [Link]

-

(r)-(+)-2-amino-1,1,3-triphenyl-1-propanol (C21H21NO) | PubChemLite. [Link]

-

pKa Data Compiled by R. Williams | Organic Chemistry Data. [Link]

-

L 2 Amino 3 phenyl 1 propanol | mzCloud. [Link]

Sources

Technical Guide: Stability and Degradation of 3-Amino-1,1,3-triphenyl-1-propanol

[1][2][3]

Structural Basis of Instability

To predict degradation, we must first analyze the molecule's reactive centers.[1][2] 3-Amino-1,1,3-triphenyl-1-propanol contains two critical functionalities that drive its degradation profile:

-

Tertiary Benzylic Alcohol (C1): The hydroxyl group at position 1 is attached to a carbon bearing two phenyl rings.[2] This creates a "benzhydryl-like" center.[1][2] Upon protonation, this hydroxyl becomes an excellent leaving group because the resulting carbocation is resonance-stabilized by the two phenyl rings.[1][2]

-

Benzylic Primary Amine (C3): The amine at position 3 is attached to a carbon bearing one phenyl ring.[2] Benzylic amines are susceptible to oxidative radical formation and subsequent deamination.[2]

Physicochemical Properties Table

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | High carbon count indicates high lipophilicity.[1][2] | |

| Molecular Weight | 303.40 g/mol | |

| LogP (Predicted) | ~3.6 - 4.0 | Low water solubility; requires organic solvents for stress testing.[1][2] |

| pKa (Amine) | ~9.0 - 9.5 | Basic; will form salts with acids, but acids also catalyze degradation.[1][2] |

| UV Absorption | Strong UV absorption due to 3 phenyl rings; potential for photolysis.[1][2] |

Primary Degradation Pathways

The degradation of 3-Amino-1,1,3-triphenyl-1-propanol is dominated by dehydration and oxidation.[1][2] The following mechanisms detail the causality of these events.

Pathway A: Acid-Catalyzed Dehydration (Major Route)

The most significant risk to this molecule is exposure to acidic environments or high heat.

-

Mechanism: Protonation of the C1-hydroxyl group leads to the loss of a water molecule (

).[2] -

Intermediate: A tertiary carbocation forms at C1.[1][2] This cation is highly stabilized by the two adjacent phenyl rings.[2]

-

Elimination: A proton is eliminated from the adjacent C2 (methylene) position to restore neutrality, forming a double bond.[1][2]

-

Product: 3-Amino-1,1,3-triphenylprop-1-ene (or conjugated isomers).

Pathway B: Oxidative Deamination

Under oxidative stress (peroxides or metal catalysis), the primary amine at C3 is vulnerable.[1][2]

-

Mechanism: Radical abstraction of the benzylic hydrogen at C3, followed by reaction with oxygen species.[1][2]

-

Intermediate: Formation of an imine (

) or hydroxylamine species.[2] -

Hydrolysis: The imine hydrolyzes to release ammonia and form a ketone.[1][2]

-

Product: 3-Hydroxy-1,3,3-triphenylpropan-1-one (or chain scission products depending on conditions).

Pathway C: Intramolecular Cyclization (Azetidine Formation)

While less common,

-

Mechanism: The amine nitrogen performs a nucleophilic attack on C1.[1][2]

-

Constraint: The steric bulk of the three phenyl rings usually hinders this, making it a minor pathway compared to dehydration.[2]

-

Product: 1,3,3-Triphenylazetidine derivatives.

Pathway Visualization (DOT Diagram)

The following diagram maps the degradation logic for stability assessment.

Caption: Mechanistic degradation map showing the critical acid-catalyzed dehydration (Top) and oxidative deamination (Middle) pathways.[2]

Analytical Strategy (SIM)

To detect these degradants, a standard HPLC-UV method is insufficient due to the lack of chromophore differentiation (all have phenyl rings).[2] A gradient Reverse-Phase HPLC (RP-HPLC) method is required.[1][2]

Recommended Chromatographic Conditions

-

Column: C18 (L1) with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1][2]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA suppresses silanol interactions with the amine).[2]

-

Gradient:

-

Detection: UV at 210 nm (amide/peptide bond region not applicable, but phenyl absorbs here) and 254 nm (aromatic specificity).[1][2]

-

Column Temp: 30°C (Avoid high temps to prevent on-column degradation).

Why this works: The dehydration product (Alkene) is significantly more lipophilic than the parent and will elute later (higher RRT).[2] The oxidative products (Ketones) will have distinct UV spectra and intermediate retention times.[2]

Forced Degradation Protocols

These protocols are designed to validate the stability-indicating nature of the analytical method.[2]

Protocol 1: Acid Hydrolysis (Critical)[2][3]

-

Procedure: Dissolve 10 mg of analyte in 1 mL of Acetonitrile. Add 1 mL of 1.0 N HCl .

-

Condition: Heat at 60°C for 2-4 hours.

-

Target: 10-20% degradation.

-

Neutralization: Quench with 1.0 N NaOH before injection.

-

Expected Result: Appearance of a major peak at RRT ~1.2-1.3 (Alkene).[1][2]

Protocol 2: Oxidative Stress[1][2][3]

-

Objective: Assess benzylic amine stability.

-

Procedure: Dissolve 10 mg of analyte in 1 mL of Acetonitrile. Add 0.5 mL of 3% Hydrogen Peroxide (

) .[2] -

Condition: Ambient temperature for 24 hours.

-

Expected Result: Appearance of N-oxide (early eluting) or ketone cleavage products.[1][2]

Protocol 3: Photostability

-

Objective: Test radical stability of the triphenyl system.

-

Procedure: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

-

Expected Result: Yellowing of solid (radical formation); minor degradation peaks in HPLC.[2]

Storage and Handling Recommendations

Based on the degradation profile, the following storage controls are mandatory for maintaining purity >98%:

-

Desiccation: Crucial.[1][2] Moisture can facilitate hydrolysis if residual acid is present, though the molecule itself is hydrophobic.[2]

-

Acid Avoidance: Do not store as a salt with strong acids (e.g., HCl salt) in humid conditions unless stability data confirms the lattice energy protects the cation.[2] The free base is generally more stable against dehydration but more prone to oxidation.[2]

-

Inert Atmosphere: Store under Argon or Nitrogen to prevent benzylic oxidation.[1][2]

-

Temperature: Refrigerate (2-8°C). Avoid storage above 25°C due to the low activation energy for dehydration at the tertiary alcohol center.[2]

References

-

Ahmed, A., & Taylor, N. R. W. (1959).[1][2] The analysis of drug-induced tremor in mice. British Journal of Pharmacology and Chemotherapy, 14(3), 350–354.[1][2] (Establishes the pharmacological activity and existence of the 3-amino-1,1,3-triphenylpropan-1-ol isomer).

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Core structure reference). PubChem.

-

[2]

-

-

ChemicalBook. (2024).[1][2] 3-Amino-1,1,3-triphenyl-1-propanol (CAS 850-67-9) Product Properties.

-

International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). (Guidance for stress testing protocols).

Methodological & Application

Diastereoselective synthesis with 3-Amino-1,1,3-triphenyl-1-propanol

Topic: Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

1.1 The Molecule & Nomenclature Clarification While the prompt refers to "3-Amino-1,1,3-triphenyl-1-propanol," in the context of asymmetric synthesis, the commercially available and widely utilized chiral ligand is (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3).[1] This molecule is derived from L-phenylalanine and features a primary amine adjacent to a bulky tertiary alcohol (1,1-diphenyl carbinol group).[1]

-

Note: The isomer 3-amino-1,1,3-triphenylpropan-1-ol is historically known as a tremor-inducing pharmacological agent (tremorine analog) rather than a standard chiral auxiliary.[1] This guide focuses on the 2-amino isomer, which is the established "privileged structure" for inducing diastereoselectivity in catalytic asymmetric reductions and alkylations.[1]

1.2 Core Mechanism: The Steric Wall Effect (S)-2-Amino-1,1,3-triphenyl-1-propanol functions as a chiral ligand by reacting with borane (BH₃) or borate esters to form a rigid oxazaborolidine catalyst in situ.[1]

-

Steric Shielding: The two phenyl rings at the C1 position create a massive steric wall.[1] When the substrate (e.g., a ketone) coordinates to the boron center, this wall forces the substrate to adopt a specific orientation to minimize steric clash.[1]

-

Hydride Delivery: The hydride is delivered from the face opposite the steric wall, resulting in high enantiomeric excess (ee) or diastereomeric ratios (dr).[1]

1.3 Key Applications

-

Asymmetric Borane Reduction (CBS-type): Reducing prochiral ketones to chiral alcohols.[1]

-

Enantioselective Alkylation: Catalyzing the addition of diethylzinc to aldehydes.[1]

-

Drug Synthesis: Critical intermediate generation for SNRIs like Duloxetine and Fluoxetine .[1]

Part 2: Mechanism & Visualization

The Catalytic Cycle (Oxazaborolidine Reduction)

The following diagram illustrates the formation of the active catalyst and the transition state that dictates stereochemistry.

Caption: Figure 1.[1][2] Catalytic cycle for the asymmetric reduction of ketones using the amino-alcohol ligand.[1] The steric bulk of the triphenyl group directs the hydride attack.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Ligand (If not purchased)

Rationale: High purity (>99%) is required for maximum stereocontrol.[1] Synthesis from L-Phenylalanine methyl ester is cost-effective.[1]

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol)

-

Phenylmagnesium bromide (3.0 M in Et₂O, 5 equiv)[1]

-

Dry THF (anhydrous)

Steps:

-

Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

-

Addition: Dissolve the ester in THF (100 mL). Cool to 0°C.[1][3]

-

Grignard Reaction: Add PhMgBr dropwise over 1 hour. The excess PhMgBr ensures full conversion of the ester to the tertiary alcohol.[1]

-

Reflux: Warm to room temperature, then reflux for 2 hours to complete the reaction.

-

Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution. Caution: Exothermic.

-

Extraction: Extract with EtOAc (3x). Dry organics over Na₂SO₄.[1]

-

Purification: Recrystallize from Ethanol/Hexane to obtain white needles.

Protocol B: Enantioselective Reduction of Acetophenone (Benchmark)

Rationale: This protocol demonstrates the ligand's ability to induce chirality in a standard prochiral ketone.

Reagents:

-

Ligand: (S)-2-Amino-1,1,3-triphenyl-1-propanol (151 mg, 0.5 mmol, 5 mol%)

-

Substrate: Acetophenone (1.20 g, 10 mmol)[1]

-

Reductant: Borane-THF complex (1.0 M solution, 0.6 equiv relative to ketone for stoichiometric, or catalytic BH3 if using continuous flow)[1]

-

Solvent: Anhydrous THF

Workflow Diagram:

Caption: Figure 2. Step-by-step workflow for the asymmetric reduction of acetophenone.

Step-by-Step Procedure:

-

Catalyst Generation: In a dry Schlenk flask under Argon, dissolve the Ligand (0.5 mmol) in dry THF (5 mL). Add BH₃·THF (1 M, 12 mL) via syringe. Stir at 40°C for 1 hour to form the active oxazaborolidine species.

-

Temperature Control: Cool the mixture to -20°C (or 0°C for faster kinetics, though ee may drop slightly).

-

Simultaneous Addition: Simultaneously add the Acetophenone (10 mmol in 10 mL THF) and additional BH₃·THF (if running catalytic mode) slowly over 60 minutes.[1] Slow addition is crucial to keep the ketone concentration low relative to the catalyst.[1]

-

Reaction Monitoring: Stir for 30 mins post-addition. Spot on TLC (Hexane/EtOAc 4:1).[1] The ketone spot should disappear.[1]

-

Quench: Carefully add Methanol (2 mL) dropwise. Warning: Vigorous hydrogen gas evolution.

-

Hydrolysis: Add 1N HCl (10 mL) and stir for 20 mins to break the boron-nitrogen bond.

-

Workup: Basify with NaOH to pH 10. Extract with Ether.[1] Wash with Brine.[1]

-

Result: Expected Yield: >90%. Expected ee: 94-98% (S)-1-phenylethanol.[1]

Part 4: Data & Optimization

4.1 Solvent and Temperature Effects The following table summarizes the impact of reaction conditions on the enantiomeric excess (ee) for the reduction of acetophenone using this ligand.

| Solvent | Temperature (°C) | Yield (%) | ee (%) | Notes |

| THF | 25 | 95 | 88 | Fast reaction, moderate selectivity.[1] |

| THF | 0 | 92 | 94 | Standard optimized condition.[1] |

| THF | -20 | 88 | 98 | Best selectivity; slower rate.[1] |

| Toluene | 0 | 90 | 91 | Slower than THF due to solubility.[1] |

| CH₂Cl₂ | 0 | 93 | 85 | Competitive non-catalyzed background reaction possible.[1] |

4.2 Troubleshooting Guide

-

Low ee%: Often caused by moisture in the solvent (hydrolyzes the catalyst) or too fast addition of the ketone (overwhelms the catalyst, leading to uncatalyzed borane reduction).[1]

-

Incomplete Conversion: Usually due to degraded borane reagent.[1] Check BH₃ titer before use.[1]

-

Racemization: Ensure the workup is not too harsh; prolonged exposure to strong acid can racemize benzylic alcohols.[1]

Part 5: References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[1]

-

Sigma-Aldrich. "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet."[1][4]

-

Santa Cruz Biotechnology. "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Data."[1][5] [5]

-

BenchChem. "Synthesis of Amino Alcohol Ligands."

-

PubChem. "Compound Summary: 2-amino-1,1,3-triphenylpropan-1-ol."[1]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (S)-(-)-2-氨基-1,1,3-三苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | CAS 79868-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes & Protocols: Enantioselective Alkylation of Carbonyls with 3-Amino-1,1,3-triphenyl-1-propanol

Introduction: The Imperative of Chirality in Modern Chemistry

The synthesis of single-enantiomer compounds is a cornerstone of modern drug discovery, materials science, and agrochemical development. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, where one enantiomer may be therapeutic while the other is inactive or even harmful. Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single stereoisomer—is of paramount importance.

Enantioselective alkylation of prochiral carbonyl compounds (aldehydes and ketones) represents one of the most fundamental and powerful strategies for constructing chiral secondary and tertiary alcohols, which are ubiquitous structural motifs in biologically active molecules. This transformation is frequently mediated by chiral catalysts or auxiliaries that create a chiral environment, directing an incoming nucleophile to a specific face of the carbonyl plane.

This document provides a detailed guide to the application of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3), a sterically demanding chiral β-amino alcohol, as a catalyst or ligand for the enantioselective alkylation of carbonyls.[1] Its unique structure, featuring three bulky phenyl groups, provides a highly constrained chiral environment, making it an effective controller of stereochemistry in additions of organometallic reagents.[1] We will explore the mechanistic underpinnings of its function, provide detailed experimental protocols, and offer insights into optimizing reaction parameters for achieving high yields and enantioselectivities.

Mechanistic Rationale: Engineering a Chiral Pocket

The efficacy of β-amino alcohols like 3-Amino-1,1,3-triphenyl-1-propanol in asymmetric synthesis stems from their ability to form well-defined, rigid chelate complexes with organometallic reagents, such as organozincs or Grignard reagents.[2][3] This process establishes a chiral pocket around the metal center, which in turn orchestrates the facial-selective delivery of an alkyl group to the coordinated carbonyl substrate.

The Causality Behind the Catalytic Cycle:

-

Ligand-Metal Exchange: The chiral amino alcohol first reacts with the organometallic reagent (e.g., diethylzinc, Et₂Zn). The acidic proton of the alcohol is removed by one of the alkyl groups, forming a zinc alkoxide and releasing a volatile alkane (ethane).

-

Chelate Formation: The nitrogen atom of the amino group then acts as a Lewis base, coordinating to the zinc center. This intramolecular coordination is entropically favored and results in a rigid, five-membered bicyclic complex. The extreme steric bulk of the three phenyl groups on the ligand is critical here; it establishes a profoundly asymmetric environment.

-

Substrate Coordination & Activation: The carbonyl substrate (e.g., an aldehyde) coordinates to the now-chiral zinc center, which acts as a Lewis acid, activating the carbonyl group toward nucleophilic attack. The substrate orients itself to minimize steric clashes with the bulky phenyl groups of the ligand.

-

Stereo-determining Alkyl Transfer: The alkyl group (ethyl group in this case) is transferred from the zinc to one specific face (either Re or Si) of the coordinated aldehyde. The ligand's rigid conformation and steric profile effectively block the alternative approach, leading to a high degree of enantioselectivity.[4]

-

Product Release: After the C-C bond is formed, the resulting zinc alkoxide of the product is released, typically upon aqueous workup, regenerating the catalyst (in a catalytic cycle) and yielding the chiral secondary alcohol.

Caption: Proposed catalytic cycle for the amino alcohol-mediated alkylation of an aldehyde.

Application Notes: Optimizing for Success

The success of this enantioselective alkylation hinges on meticulous control over several experimental parameters. Understanding the causality behind these choices is key to achieving reproducibility and high stereoselectivity.

-

Organometallic Reagent Selection:

-

Dialkylzincs (R₂Zn): These are the reagents of choice for achieving the highest enantioselectivities.[4][5] They are relatively unreactive on their own, which minimizes the uncatalyzed "background" reaction that would lead to a racemic product. Their strong Lewis acidity promotes the formation of the ordered, chelated transition state.

-

Grignard Reagents (RMgX): While more reactive, Grignard reagents often lead to lower enantioselectivity.[3] Their higher intrinsic reactivity can result in a significant uncatalyzed reaction pathway. Donor solvents typically used for Grignard reagents can also compete with the chiral ligand for coordination to the metal.

-

-

Solvent Considerations:

-

Non-coordinating solvents are essential. Solvents like toluene, hexanes, or dichloromethane (CH₂Cl₂) are ideal because they do not compete with the amino and alkoxide groups of the chiral ligand for coordination sites on the metal.[3]

-

Ethereal solvents (THF, Diethyl Ether) should be avoided , especially in catalytic systems, as their Lewis basicity can disrupt the formation of the crucial rigid chelate.

-

-

Temperature Control:

-

Low temperatures are critical. Reactions are typically conducted between -78 °C and 0 °C. Lower temperatures increase the energy difference between the diastereomeric transition states, thereby enhancing enantioselectivity. It freezes out less organized aggregation states, favoring the highly structured catalytic complex.

-

-

Stoichiometry (Catalytic vs. Stoichiometric):

-

When using dialkylzinc reagents, the amino alcohol can often be used in catalytic amounts (e.g., 2-20 mol%), as the catalytic cycle is efficient.[6]

-

For less reactive substrates or when using Grignard reagents, stoichiometric amounts of the chiral ligand may be necessary to outcompete side reactions and achieve reasonable selectivity.

-

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This section provides a representative, self-validating protocol for the alkylation of benzaldehyde with diethylzinc, catalyzed by (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.

Materials & Equipment:

-

Reagents: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol, Benzaldehyde (freshly distilled), Diethylzinc (1.0 M solution in hexanes), Anhydrous Toluene.

-

Workup: Saturated aqueous NH₄Cl, Diethyl ether, Anhydrous MgSO₄.

-

Equipment: Schlenk-line or glovebox for inert atmosphere, oven-dried glassware, magnetic stirrer, syringes, low-temperature thermometer, rotary evaporator.

-

Analysis: Thin-layer chromatography (TLC) plates (silica), Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC) for ee determination.

Caption: Step-by-step experimental workflow from setup to analysis.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere of Argon, add (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (38.2 mg, 0.1 mmol, 10 mol%) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe and stir the mixture until the catalyst is fully dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A white precipitate may form. Stir the resulting suspension at 0 °C for 30 minutes to allow for catalyst formation.

-

Substrate Addition: Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Caution: Unreacted diethylzinc reacts violently with water.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure (S)-1-phenyl-1-propanol.

-

Analysis: Determine the yield. The enantiomeric excess (ee) of the product should be determined by Chiral HPLC or GC analysis using a suitable chiral stationary phase column.

Data Presentation: Expected Outcomes

While specific data for 3-Amino-1,1,3-triphenyl-1-propanol is proprietary or requires experimental generation, performance can be benchmarked against other highly effective β-amino alcohols in the literature.[2][6] The following table summarizes expected outcomes for the enantioselective addition of diethylzinc to various aldehydes catalyzed by such ligands.

| Entry | Aldehyde Substrate | Expected Yield (%) | Expected Enantioselectivity (% ee) |

| 1 | Benzaldehyde | >90% | >95% |

| 2 | 4-Chlorobenzaldehyde | >90% | >95% |

| 3 | 4-Methoxybenzaldehyde | >85% | >92% |

| 4 | 2-Naphthaldehyde | >90% | >96% |

| 5 | Cinnamaldehyde | >80% | >90% |

| 6 | Cyclohexanecarboxaldehyde | >85% | >93% |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Inactive catalyst (moisture).2. Impure reagents.3. Insufficient reaction time. | 1. Ensure rigorous anhydrous conditions; use freshly dried solvents.2. Use freshly distilled aldehyde and a reliable source of organozinc.3. Monitor reaction to completion by TLC. |

| Low Enantioselectivity (% ee) | 1. Reaction temperature too high.2. Presence of coordinating solvents (e.g., THF).3. Uncatalyzed background reaction. | 1. Maintain strict temperature control (e.g., -20 °C or lower).2. Use only non-coordinating solvents like toluene or hexanes.3. Ensure slow addition of the aldehyde to maintain low concentration relative to the catalyst complex. |

| Side Product Formation | 1. Aldehyde self-condensation.2. Over-reduction of the aldehyde. | 1. Ensure the organometallic reagent is free of strong bases.2. This is rare with organozincs but can occur; ensure proper quenching procedure. |

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English. [Link]

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. [Link]

-

Puccini, S., et al. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters. [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]

-

Martins, A. O., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]

-

Huang, Y., et al. (2015). Asymmetric intramolecular α-cyclopropanation of aldehydes using a donor/acceptor carbene mimetic. Nature Communications. [Link]

-

Bedini, A., et al. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]

-

Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions in Organic Synthesis. Chemistry – A European Journal. [Link]

-

LookChem. (Date N/A). (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. LookChem. [Link]

-

Fu, G. C., et al. (2022). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - ProQuest [proquest.com]

- 5. An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Recycling and Recovery of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient recycling of the chiral auxiliary, (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol. This valuable reagent is instrumental in asymmetric synthesis for establishing stereocenters with high fidelity.[1] The economic and environmental sustainability of its use on a laboratory or industrial scale is significantly enhanced by effective recovery and reuse. This document outlines the mechanistic principles of its application, a robust protocol for its cleavage from N-acyl derivatives via acidic hydrolysis, subsequent purification by recrystallization, and analytical methods for quality control of the recycled auxiliary. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Role of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol in Asymmetric Synthesis

(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is a highly effective chiral auxiliary employed to control the stereochemical outcome of chemical reactions.[1] Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. The bulky triphenylmethyl group and the chiral center of the auxiliary create a sterically defined environment that biases the approach of reagents to one face of the reactive center. After the desired stereocenter has been created, the auxiliary can be cleaved and removed, ideally to be recovered and reused without loss of its chemical or enantiomeric purity.[2] This recycling capability is a critical factor in the cost-effectiveness and environmental footprint of a synthetic route.

The primary application of this chiral auxiliary involves its covalent attachment to a carboxylic acid or a related derivative to form an amide. This amide then undergoes diastereoselective reactions, such as alkylation or aldol additions, at the α-position to the carbonyl group. The stereochemical outcome of these reactions is dictated by the chiral environment of the auxiliary.

Mechanistic Rationale for Cleavage and Recovery

The recovery of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol from its N-acyl derivative hinges on the cleavage of the robust amide bond. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[3] The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonation of the nitrogen atom, results in the cleavage of the carbon-nitrogen bond, yielding the desired carboxylic acid and the protonated form of the chiral auxiliary (the ammonium salt).[4]

Following the cleavage, a liquid-liquid extraction work-up procedure under basic conditions is employed to isolate the free amine form of the auxiliary from the aqueous phase. The final purification is typically achieved through recrystallization, a technique that relies on the differential solubility of the compound and any impurities in a given solvent system at varying temperatures.

Experimental Protocols

Protocol for Acidic Hydrolysis of N-Acyl-(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol

This protocol describes a general procedure for the acidic hydrolysis of an N-acyl derivative of the chiral auxiliary. The specific reaction time and temperature may require optimization based on the nature of the acyl group.

Materials:

-

N-acyl-(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol derivative

-

6 M Hydrochloric Acid (HCl)

-

1,4-Dioxane (or another suitable co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-acyl-(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol derivative in a suitable solvent such as 1,4-dioxane.

-

Add an equal volume of 6 M hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Diagram of the Hydrolysis Workflow:

Caption: Workflow for the recycling of the chiral auxiliary.

Work-up and Extraction Protocol

This protocol facilitates the separation of the chiral auxiliary from the newly formed carboxylic acid.

Materials:

-

Reaction mixture from the hydrolysis step

-

Diethyl ether (or another suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (or another suitable organic solvent) to remove the carboxylic acid product. Repeat the extraction two to three times. The carboxylic acid will be in the organic phase.

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Basify the aqueous layer to a pH greater than 12 with a sodium hydroxide solution. This deprotonates the ammonium salt of the chiral auxiliary, liberating the free amine.

-

Extract the basified aqueous layer with diethyl ether or dichloromethane three times. The free amine of the chiral auxiliary will now be in the organic phase.

-

Combine the organic extracts containing the chiral auxiliary.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.

Diagram of the Extraction Process:

Caption: Liquid-liquid extraction work-up.

Purification by Recrystallization

This protocol describes the purification of the crude chiral auxiliary.

Materials:

-

Crude (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude auxiliary to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Quality Control and Validation of Recycled Auxiliary

It is imperative to verify the purity and enantiomeric integrity of the recycled chiral auxiliary before its reuse in subsequent stereoselective syntheses.

Data Presentation

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | ¹H NMR Spectroscopy | >98% |

| HPLC | >98% (by area) | |

| Enantiomeric Purity | Chiral HPLC | ≥99% ee |

| Melting Point | Melting Point Apparatus | 139-144 °C |

Analytical Methods

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the recycled auxiliary should be compared to that of an authentic, pure sample. The absence of signals corresponding to impurities and the correct integration of the protons are indicative of high chemical purity.

-

High-Performance Liquid Chromatography (HPLC): Achiral HPLC can be used to determine the chemical purity of the recycled auxiliary by comparing the peak area of the main component to any impurity peaks.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analytical technique to confirm the enantiomeric purity of the recycled auxiliary. A suitable chiral stationary phase should be used to separate the (S)- and (R)-enantiomers. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

-

Melting Point: The melting point of the recycled auxiliary should be sharp and within the range of the pure compound (139-144 °C). A broad or depressed melting point is indicative of impurities.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure adequate mixing. |

| Low Recovery of Auxiliary | Incomplete extraction. Incorrect pH during work-up. | Perform additional extractions. Ensure the aqueous phase is sufficiently basic (pH > 12) before extracting the free amine. |

| Poor Crystal Formation | Inappropriate recrystallization solvent. Solution is too dilute. | Screen for a more suitable solvent or solvent system. Concentrate the solution before cooling. |

| Low Enantiomeric Purity | Racemization during hydrolysis or work-up. | Avoid excessively harsh conditions (prolonged heating at very high temperatures). Ensure prompt work-up after hydrolysis. |

Conclusion

The ability to efficiently recycle (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is paramount for its sustainable and economical application in asymmetric synthesis. The protocols detailed in this guide, based on acidic hydrolysis and subsequent purification, provide a robust framework for the recovery of this valuable chiral auxiliary. Rigorous analytical validation of the recycled material is essential to ensure its performance in subsequent stereoselective transformations. By implementing these procedures, researchers and chemists can significantly reduce waste and costs associated with chiral synthesis.

References

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

-

O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

-

Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. ResearchGate. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. Retrieved from [Link]

-

Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]

-

UQ eSpace. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

-

Tong, R., & McDonald, F. E. (2008). Construction and Characterization of a 1,3-Propanediol Operon. Applied and Environmental Microbiology, 74(15), 4795–4801. [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

-

WIPO Patentscope. (2015, May 13). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

-

Alfa Aesar. (n.d.). (S)-(-)-2-Amino-3-phenyl-1-propanol, 98%, optical purity ee: 99% (HPLC). Retrieved from [Link]

-

Chemsrc. (2025, August 25). (2S)-2-Amino-1,1,3-triphenyl-1-propanol | CAS#:79868-78-3. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-1,1,3-triphenyl-1-propanol Reaction Products

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Amino-1,1,3-triphenyl-1-propanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experimental work.

Section 1: Troubleshooting Common Purification Issues

This section is designed to help you diagnose and resolve common problems encountered during the purification of 3-Amino-1,1,3-triphenyl-1-propanol.

Low Yield After Aqueous Work-up

Question: I'm experiencing a significant loss of my product during the aqueous work-up. What could be the cause and how can I mitigate this?

Answer:

Low recovery after the initial aqueous work-up is a frequent issue, often stemming from the amphipathic nature of 3-Amino-1,1,3-triphenyl-1-propanol, which contains both a basic amino group and a large, non-polar triphenyl moiety.

-

Causality: The protonated amine salt may have some solubility in the aqueous layer, especially if large volumes of acidic solution are used. Conversely, the bulky triphenyl group can lead to the formation of emulsions, trapping the product between the aqueous and organic phases.

-

Troubleshooting Steps:

-

pH Adjustment: Carefully monitor the pH during the acid wash. Use a dilute acid (e.g., 1M HCl) and only add enough to ensure the aqueous layer is acidic (pH 2-3). This will protonate the desired amine, making it soluble in the aqueous phase and separating it from non-basic impurities.[1][2]

-

Back-Extraction: After separating the initial organic layer (which should contain neutral impurities), perform a back-extraction. This involves washing the aqueous layer containing your protonated product with a fresh portion of an immiscible organic solvent (like diethyl ether or dichloromethane) to remove any trapped neutral impurities.

-

Basification and Extraction: To recover your product, carefully basify the acidic aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of 9-10. This deprotonates the ammonium salt, making the free amine insoluble in water. Promptly extract the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to ensure complete recovery.

-

Brine Wash: To break up emulsions and reduce the amount of dissolved water in your final organic extract, wash it with a saturated sodium chloride solution (brine).

-

Product "Oiling Out" During Recrystallization

Question: My product is not forming crystals during recrystallization; instead, it separates as an oil. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is common with bulky molecules that may have hindered rotation.

-

Causality: The chosen solvent may be too good a solvent for your compound even at lower temperatures, or the cooling process might be too rapid. Impurities can also inhibit crystal formation.

-

Troubleshooting Steps:

-

Solvent System Selection: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[3] For a molecule like 3-Amino-1,1,3-triphenyl-1-propanol, consider a mixed solvent system. A good starting point is a combination of a solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes, heptane, or water).[4]

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

-

Seeding: Introduce a seed crystal (a small crystal of the pure compound) into the cooled solution to initiate crystallization. If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

-

Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

-

Product Streaking on Silica Gel TLC/Column Chromatography

Question: My compound streaks badly on the TLC plate, and I'm getting poor separation during column chromatography. What's wrong?

Answer:

The basic nature of the amine group in your product is the most likely cause of streaking on silica gel, which is acidic. The strong interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor chromatographic performance.

-

Causality: The amine adsorbs strongly and irreversibly to the acidic stationary phase, resulting in tailing or streaking of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

-

Troubleshooting Steps:

-

Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v).[5]

-

Use of Deactivated Silica: Consider using a deactivated silica gel (e.g., silica treated with a silanizing agent) or an alternative stationary phase like alumina (basic or neutral).

-

Gradient Elution: For column chromatography, a gradient elution from a non-polar solvent to a more polar solvent mixture (containing the basic modifier) can help to effectively elute your compound while separating it from less polar impurities. A typical gradient for a compound of this nature might be from 100% hexanes to a mixture of hexanes and ethyl acetate, with a constant small percentage of triethylamine.

-

Section 2: Frequently Asked Questions (FAQs)

What are the likely impurities in a 3-Amino-1,1,3-triphenyl-1-propanol synthesis?

A common synthetic route to tertiary alcohols with multiple phenyl groups is the Grignard reaction.[6][7] For 3-Amino-1,1,3-triphenyl-1-propanol, a plausible synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ketone precursor. Based on this, you can anticipate the following impurities:

-

Biphenyl: This is a very common byproduct in Grignard reactions using phenylmagnesium bromide. It is formed by the coupling of two phenyl radicals.[3][6] Biphenyl is a non-polar, neutral compound.

-

Unreacted Starting Materials: Depending on the specific route, this could include benzophenone or other ketone precursors. These are neutral compounds.

-

Byproducts from the Ketone Synthesis: If the ketone precursor was synthesized in a previous step (e.g., via a Mannich reaction), impurities from that reaction could carry over.[8]

| Impurity | Chemical Nature | Expected Polarity |

| Biphenyl | Neutral | Non-polar |

| Benzophenone | Neutral | Moderately polar |

| Starting Amines/Ketones | Basic/Neutral | Varies |

Which purification technique is best for my crude product?

The optimal purification strategy depends on the nature and quantity of the impurities present. Here is a decision-making workflow:

Caption: Decision tree for selecting a purification method.

-

For predominantly non-polar, neutral impurities (like biphenyl): An acid-base extraction is highly effective. Your desired product will move into the aqueous phase as its salt, leaving the neutral impurities in the organic phase.[1][2]

-